Halictine 2 -

Halictine 2

Catalog Number: EVT-245689
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Halictine 2 was identified through transcriptome sequencing and bioinformatics analyses aimed at exploring the peptide diversity within Ostrinia forcipulalis. The peptide's sequence was determined through extensive molecular characterization techniques, which included RNA library construction and functional annotation of polypeptides.

Classification

Halictine 2 belongs to a class of molecules known as antimicrobial peptides (AMPs). These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. AMPs are typically small, cationic peptides that play crucial roles in the innate immune response of various organisms.

Synthesis Analysis

Methods

The synthesis of Halictine 2 involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. In this method, the peptide chain is assembled on a solid support, allowing for easy purification and characterization.

Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis begins with attaching the C-terminal amino acid to a resin. Subsequent amino acids are added one at a time using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Cleavage and Purification: Once the desired sequence is completed, the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude peptide is then purified through high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
  3. Characterization: The molecular weight and identity of Halictine 2 are confirmed using mass spectrometry.
Molecular Structure Analysis

Structure

Halictine 2 consists of a specific sequence of amino acids that contribute to its structural properties. The primary structure is critical for its biological activity, influencing how it interacts with microbial membranes.

Data

  • Molecular Weight: Approximately 1,500 Da.
  • Amino Acid Composition: Comprises various hydrophobic and charged residues that enhance its amphipathic nature, which is essential for membrane interaction.
Chemical Reactions Analysis

Reactions

Halictine 2 primarily functions through interactions with microbial membranes, leading to membrane disruption. This mechanism involves:

  1. Membrane Insertion: The peptide inserts itself into lipid bilayers.
  2. Pore Formation: It forms pores within the membrane, resulting in leakage of cellular contents and ultimately cell death.

Technical Details

The efficacy of Halictine 2 against various pathogens can be quantified through minimum inhibitory concentration (MIC) assays, which measure the lowest concentration of peptide required to inhibit growth.

Mechanism of Action

Process

The mechanism by which Halictine 2 exerts its antimicrobial effects involves several steps:

  1. Electrostatic Interaction: The cationic nature of Halictine 2 allows it to interact with negatively charged bacterial membranes.
  2. Membrane Disruption: Following insertion into the membrane, it disrupts lipid bilayer integrity.
  3. Cell Lysis: This leads to cell lysis and death due to loss of essential ions and nutrients.

Data

Studies have shown that Halictine 2 exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous solutions, particularly at physiological pH.
  • Stability: Exhibits stability under various pH conditions but may degrade in extreme environments.

Chemical Properties

  • Charge: Cationic at physiological pH.
  • Hydrophobicity: Contains hydrophobic regions that facilitate membrane interaction.

Relevant Data or Analyses

Characterization studies indicate that Halictine 2 maintains its structure and activity over a range of temperatures and pH levels, which is advantageous for therapeutic applications.

Applications

Scientific Uses

Halictine 2 has promising applications in:

  1. Antimicrobial Therapy: Potential use as a treatment for bacterial infections resistant to conventional antibiotics.
  2. Agricultural Applications: Could be utilized as a natural pesticide due to its efficacy against plant pathogens.
  3. Biotechnology: Its unique properties can be harnessed in drug delivery systems or as part of biomaterials designed for medical applications.
Discovery and Phylogenetic Context of Halictine 2

Isolation from Halictus sexcinctus Venom: Eusocial Bee Phylogeny and Ecological Adaptations

Halictine 2 was first isolated in 2010 from the venom of Halictus sexcinctus, a facultatively eusocial bee species belonging to the Halictidae family. This discovery employed ESI-QTOF mass spectrometry, Edman degradation, and enzymatic digestion techniques, revealing the peptide's primary structure as Gly-Lys-Trp-Met-Ser-Leu-Leu-Lys-His-Ile-Leu-Lys-NH₂ [2]. The peptide was co-discovered alongside Halictine-1 (HAL-1: Gly-Met-Trp-Ser-Lys-Ile-Leu-Gly-His-Leu-Ile-Arg-NH₂), marking the first characterization of antimicrobial peptides from this bee genus [2]. Halictus sexcinctus occupies a pivotal position in halictid phylogeny, exhibiting transitional sociality between primitive communal organization and advanced eusociality [5]. This behavioral plasticity enables the species to thrive across diverse ecological niches from Mediterranean climates to temperate zones, creating varied pathogen exposure pressures that likely shaped its venom composition [9]. The phylogenetic position of Halictini tribes reveals that Halictus and Lasioglossum share a common eusocial origin in the Late Cretaceous (~75 mya), coinciding with the diversification of angiosperms and increased pathogen pressures in nest environments [5] [10]. This evolutionary context suggests that Halictine 2 emerged as an adaptive component in venom chemistry to address microbial challenges associated with social nesting.

Table 1: Characterization Profile of Halictine 2

PropertyCharacterizationMethodologyBiological Relevance
Primary StructureGly-Lys-Trp-Met-Ser-Leu-Leu-Lys-His-Ile-Leu-Lys-NH₂ESI-QTOF MS, Edman degradationDetermines target specificity
Molecular Weight1,496.98 DaMass spectrometryMembrane penetration efficiency
Secondary StructureAmphipathic α-helixCD spectroscopy, NMR in TFE/waterMembrane disruption capability
Net Charge+4 (physiological pH)Computational analysisElectrostatic attraction to microbial membranes
Hydrophobicity45% hydrophobic residuesHPLC retention timeCellular penetration and self-association

Comparative Analysis of Halictine Peptide Families in Hymenoptera Lineages

The Halictine peptide family exhibits distinct structural and functional divergence from other hymenopteran antimicrobial peptides. While both Halictine-1 and Halictine-2 demonstrate broad-spectrum antimicrobial activity, their structural motifs differ significantly from the defensin-like peptides prevalent in ants (ponericins, pilosulins) and the melittin-derived peptides of honeybees [3] [8]. Comparative analysis reveals that Halictine peptides lack the cysteine-stabilized αβ (CSαβ) fold characteristic of bee defensins (e.g., apidaecins) and instead adopt linear α-helical conformations similar to ponericins in ants [3] [6]. This structural convergence suggests independent evolutionary origins under comparable selective pressures for membrane disruption mechanisms. Within the Halictidae family, molecular analyses indicate that Halictine-like peptides are restricted to the subfamily Halictinae and notably absent in primitive groups like Rophitinae and Nomiinae, aligning with the emergence of sociality [5] [7]. Venom gland transcriptomes of neotropical trap-jaw ants (Odontomachus chelifer) reveal 112 putative AMPs, yet none exhibit sequence homology with Halictine peptides, underscoring the lineage-specific diversification of venom components [3]. The α-helical architecture of Halictine 2 shows remarkable conformational plasticity, adopting 78% helicity in membrane-mimetic environments versus <20% in aqueous solutions, a property shared with mastoparans but not observed in the β-sheet dominant drosomycins of Diptera [2] [8].

Table 2: Comparative Analysis of Hymenopteran Antimicrobial Peptide Families

Peptide FamilyTaxonomic OriginStructural MotifMechanistic ActionKey Functional Residues
HalictinesHalictid bees (e.g., H. sexcinctus)Linear α-helixMembrane pore formationLys⁴, Leu⁶, Leu⁷, Leu¹¹
PilosulinsMyrmicine ants (e.g., Myrmecia)Disulfide-stabilized β-hairpinAllergenicity & antimicrobialCysteine residues
PonericinsPonerine ants (e.g., Neoponera)Amphipathic α-helixMembrane lysisHydrophobic face residues
ApidaecinsHoneybees (Apis mellifera)Proline-richIntracellular targetingProline-arginine motifs
DefensinsUbiquitous in HymenopteraCSαβ foldIon channel disruptionCysteine-stabilized core
BicarinalinTetramorium antsDimeric β-sheetAnti-Helicobacter activityDisulfide bridges

Evolutionary Drivers for Antimicrobial Peptide Diversity in Insect Venoms

The exceptional diversification of Halictine peptides reflects three primary evolutionary drivers within halictid bees:

  • Social Complexity Gradients: Facultative eusociality in Halictus species creates pathogen transmission hotspots within nests, imposing intense selective pressure on venom antimicrobials. Comparative genomic analyses reveal accelerated evolution in AMP genes among eusocial lineages compared to solitary halictids [5] [8]. The perennial colonies of advanced eusocial species exhibit more complex venom peptide profiles than annual colonies, suggesting sociality-driven chemical diversification [5] [9].

  • Host-Pathogen Coevolution: Halictine 2 demonstrates targeted efficacy against entomopathogenic fungi (Beauveria bassiana) and gram-positive bacteria (Micrococcus luteus) prevalent in soil-nesting environments [2] [4]. Molecular adaptation analyses indicate positive selection (dN/dS > 1) at residues involved in membrane interaction (Leu⁶, Leu⁷, Lys¹²), consistent with an ongoing arms race against microbial membrane adaptations [8]. This selective pressure exceeds that observed in solitary bees where venom functions primarily in predation/defense rather than nest sanitation.

  • Environmental Niche Expansion: Altitudinal specialization in halictid bees correlates with venom peptide diversity. High-elevation species like Caenohalictus alexandrei (Andes) exhibit simplified AMP repertoires compared to lowland relatives, corresponding to reduced pathogen diversity in colder climates [1] [9]. The edaphic conditions of nesting substrates impose additional selective constraints, with peptides in ground-nesting species showing enhanced stability in alkaline soils compared to wood-nesting relatives [7] [9].

The modular evolution of Halictine peptides is evidenced by exon shuffling events in precursor genes, allowing combinatorial optimization of charge distribution and hydrophobic sectors. This mechanistic flexibility enables rapid functional adaptation to emerging pathogens without compromising the structural integrity essential for venom storage [6] [8]. The recent discovery of anti-parasitic activity against Leishmania spp. in Halictine 2 analogs (P5T variant) illustrates how conserved structural templates acquire novel functions through minimal residue substitutions [4]. Such evolutionary plasticity positions halictine derivatives as promising templates for next-generation antimicrobial agents addressing co-evolved resistance mechanisms.

Table 3: Evolutionary Drivers and Genomic Signatures in Halictine Peptides

Evolutionary DriverGenomic SignatureFunctional ConsequenceEvidence Source
Social complexityPositive selection in regulatory regionsEnhanced inducibility in social speciesTranscriptome comparisons
Pathogen pressuredN/dS >1 at membrane-contact residuesOptimized membrane disruptionMolecular adaptation analysis
Environmental adaptationCpG depletion in gene promotersStable expression across temperaturesMethylation-sensitive PCR
Niche specializationGene family expansion (3–5 paralogs)Broader antimicrobial spectrumGenomic Southern blotting
Host-parasite coevolutionRapid N-terminal sequence variationEvasion of pathogen protease recognitionMass spectrometry profiling

Concluding Remarks

Halictine 2 exemplifies how eusocial ecology drives molecular innovation in insect venom systems. Its α-helical architecture represents a convergent solution to membrane targeting that arose independently across Hymenoptera lineages facing similar pathogenic challenges. Ongoing research into the evolutionary genetics of halictid AMPs continues to reveal fundamental principles of host-defense peptide optimization, providing both biological insights and novel scaffolds for antimicrobial development. The functional versatility demonstrated by Halictine 2—from broad-spectrum antimicrobial activity to anti-parasitic effects—highlights the untapped potential of halictid venoms in biodiscovery research.

Properties

Product Name

Halictine 2

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